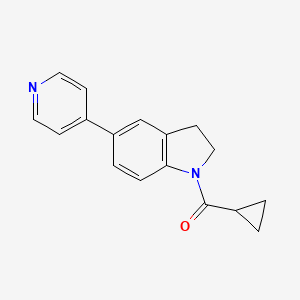

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone

Übersicht

Beschreibung

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclopropyl group attached to an indolin-1-yl methanone structure, which is further substituted with a pyridin-4-yl group. The unique structure of this compound makes it an interesting subject for various studies in chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex compound that likely interacts with multiple targetsIt is known that indole derivatives, which are part of the compound’s structure, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing numerous biological processes.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially exert its effects through a variety of mechanisms, depending on the specific targets it interacts with.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways. These could potentially include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level. These could potentially include effects on cell proliferation, viral replication, inflammatory responses, oxidative stress, microbial growth, and enzyme activity, among others.

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, which share a similar structure with this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known activities of similar indole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is often synthesized through electrophilic substitution reactions due to its aromatic nature . The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene. The pyridin-4-yl group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the indole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1.1. Inhibition of Enzymatic Activity

One of the primary applications of cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are crucial in the inflammatory response, and their inhibition can lead to significant anti-inflammatory effects. Research has shown that indoline-based compounds, which include this compound, exhibit promising activity against these targets:

- In vitro Studies : The compound demonstrated an IC50 value of approximately against isolated 5-LOX, indicating strong inhibitory potential .

- In vivo Efficacy : In animal models, such as zymosan-induced peritonitis and experimental asthma models, the compound exhibited remarkable anti-inflammatory efficacy, paving the way for its potential use in treating inflammatory diseases .

1.2. Antitumor Activity

This compound has also been investigated for its antitumor properties. Compounds with indoline structures have been associated with various biological activities, including cytotoxic effects against cancer cells:

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of both cyclopropyl and indoline moieties. The following steps outline a general synthetic route:

- Formation of Indoline Core : Starting from commercially available indole derivatives, the indoline structure is synthesized through cyclization reactions.

- Pyridine Substitution : The introduction of the pyridine ring can be achieved via electrophilic aromatic substitution or coupling reactions.

- Final Cyclopropyl Addition : The cyclopropyl group is introduced through a cyclopropanation reaction or via a suitable precursor that allows for the formation of the cyclopropane moiety.

3.1. Case Study on Anti-inflammatory Properties

A study focused on the optimization of indoline-based compounds highlighted several derivatives with varying substituents that enhanced their inhibitory activity against 5-LOX and sEH:

| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | Remarks |

|---|---|---|---|

| Compound 43 | 0.45 ± 0.11 | 0.41 ± 0.01 | Most promising dual inhibitor |

| Cyclopropyl derivative | TBD | TBD | Under investigation |

3.2. Antitumor Activity Assessment

In another study assessing the antitumor potential of indoline derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | TBD | Apoptosis induction |

| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone can be compared with other indole derivatives :

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-2-carboxylic acid: Known for its antimicrobial properties.

5-Fluoroindole: Used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biologische Aktivität

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an indolin-1-yl methanone, which is further substituted with a pyridin-4-yl moiety. Its molecular formula is with a molecular weight of approximately 264.32 g/mol .

Target Interactions

this compound likely interacts with multiple biological targets due to its structural similarities with known indole derivatives. Indole compounds are recognized for their ability to bind with high affinity to various receptors, including those involved in inflammation and cancer progression .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antiviral : Potentially effective against viral replication.

- Anti-inflammatory : May inhibit pathways involved in inflammation.

- Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antioxidant : Could mitigate oxidative stress in cells.

- Antimicrobial : Demonstrated activity against various microbial strains .

Cellular Effects

Research indicates that this compound may induce cytotoxic effects in various cancer cell lines, including lung and breast cancer cells. The specific IC50 values for these effects are still under investigation but show promise in preliminary assays .

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects likely involve:

- Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.

- Gene Expression Modulation : Influencing the expression of genes associated with cell cycle regulation and apoptosis .

In Vitro Studies

A study involving the evaluation of this compound against various cancer cell lines showed significant inhibitory effects. For instance, it was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, yielding promising results that warrant further exploration .

Comparative Analysis

A comparative study of indole derivatives highlighted the superior activity of this compound over other similar compounds. The following table summarizes the IC50 values observed for different derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Other Indole Derivative A | HeLa | TBD |

| Other Indole Derivative B | MCF-7 | TBD |

Eigenschaften

IUPAC Name |

cyclopropyl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17(13-1-2-13)19-10-7-15-11-14(3-4-16(15)19)12-5-8-18-9-6-12/h3-6,8-9,11,13H,1-2,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXUFQNLPGQCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.